molecular formula C16H16N4O4S2 B2931979 methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2319722-16-0

methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2931979
CAS No.: 2319722-16-0
M. Wt: 392.45
InChI Key: UAFFXBHJEZFQQH-UHFFFAOYSA-N
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Description

Methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of pyrazole, pyridine, thiophene, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrazole and thiophene rings, followed by their functionalization and coupling.

    Preparation of Pyrazole and Pyridine Derivatives: The synthesis starts with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone. The pyridine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The key step involves coupling the pyrazole and pyridine derivatives with the thiophene ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl groups or heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(sulfamoyl)thiophene-2-carboxylate: Lacks the pyrazole and pyridine groups, making it less complex.

    1-Methyl-3-(pyridin-2-yl)-1H-pyrazole: Lacks the thiophene and sulfamoyl groups, focusing on the pyrazole and pyridine moieties.

    Thiophene-2-carboxylate derivatives: Various derivatives exist with different substituents on the thiophene ring.

Uniqueness

Methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-20-11(9-13(19-20)12-5-3-4-7-17-12)10-18-26(22,23)14-6-8-25-15(14)16(21)24-2/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFFXBHJEZFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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